

# Comprehensive Technical Guide: 2-(2-Methyl-indol-1-YL)-ethanol

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## Compound of Interest

Compound Name: 2-(2-Methyl-indol-1-YL)-ethanol

CAS No.: 947016-30-0

Cat. No.: B3173514

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Strategic Profiling, Mechanistic Synthesis, and Analytical Validation

## Executive Summary

The compound **2-(2-Methyl-indol-1-yl)-ethanol** (CAS: 947016-30-0) is a highly versatile N-alkylated indole building block utilized extensively in medicinal chemistry and advanced organic synthesis. By functionalizing the N1 position of the indole core with a primary alcohol, researchers unlock a critical synthetic handle for downstream derivatization, enabling the construction of complex spirooxindoles, kinase inhibitors, and antitubercular agents. This whitepaper provides an authoritative, self-validating framework for the synthesis, physicochemical profiling, and analytical verification of this essential intermediate.

## Physicochemical Profiling & Structural Data

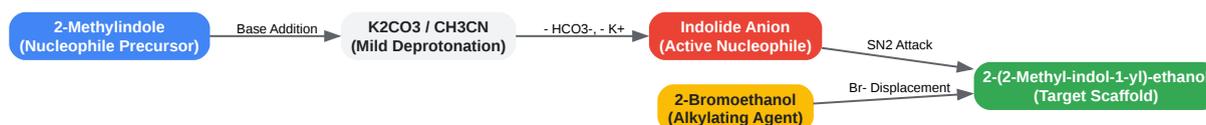
Understanding the quantitative properties of **2-(2-Methyl-indol-1-yl)-ethanol** is paramount for predicting its behavior in chromatographic systems and biological assays. The following table summarizes its core metrics and the causality behind their relevance in drug development workflows.

Property	Value	Causality / Relevance in Synthesis
CAS Number	947016-30-0	Unique identifier for procurement and spectral cross-referencing.
Molecular Formula	C11H13NO	Dictates mass spectrometric target (Theoretical m/z 176.1 [M+H] <sup>+</sup> ).
Molecular Weight	175.23 g/mol	Essential for precise stoichiometric calculations during derivatization.
Hydrogen Bond Donors	1 (-OH)	Provides a reactive nucleophilic handle for esterification or azidation.
Hydrogen Bond Acceptors	1 (-OH)	Influences the solubility profile and reverse-phase HPLC retention time.
Steric Profile	2-Methyl substitution	Imposes steric hindrance at N1, requiring elevated activation energy for SN2.
Solubility	DMF, DMSO, CH3CN, EtOAc	Guides solvent selection for both liquid-liquid extraction and mobile phases.

## Mechanistic Synthesis: The Self-Validating Workflow

The most robust method for synthesizing **2-(2-Methyl-indol-1-yl)-ethanol** is the N-alkylation of 2-methylindole using 2-bromoethanol. As a Senior Application Scientist, it is critical to understand the why behind the reagents: while strong bases like Sodium Hydride (NaH) are often used for indole alkylation, they can prematurely deprotonate the hydroxyl group of 2-

bromoethanol, leading to unwanted epoxide formation or polymerization. Therefore, Potassium Carbonate ( $K_2CO_3$ ) in Acetonitrile ( $CH_3CN$ ) is selected as a milder, highly selective alternative.



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Mechanistic logic of the N-alkylation workflow yielding **2-(2-Methyl-indol-1-yl)-ethanol**.

## Step-by-Step Protocol: N-Alkylation of 2-Methylindole

This protocol is designed as a self-validating system, ensuring quality control at every phase.

- Step 1: Preparation of the Indolide Anion
  - Action: In an oven-dried round-bottom flask under an inert  $N_2$  atmosphere, dissolve 2-methylindole (1.0 eq) in anhydrous  $CH_3CN$  (0.5 M concentration). Add finely powdered, anhydrous  $K_2CO_3$  (3.0 eq).
  - Causality:  $CH_3CN$  (b.p.  $82\text{ }^\circ\text{C}$ ) provides an ideal polar aprotic environment that solvates the potassium cation, leaving the carbonate anion highly active for deprotonation without degrading the reagents.
  - Validation Checkpoint 1: The suspension should remain easily stirrable. A slight color shift to a pale yellow/brown indicates the successful generation of the indolide anion.
- Step 2: Electrophilic Addition via  $SN_2$ 
  - Action: Add 2-bromoethanol (1.5 eq) dropwise to the stirring mixture. Elevate the temperature to reflux ( $80\text{-}82\text{ }^\circ\text{C}$ ) and maintain for 12-14 hours.
  - Causality: The primary alkyl bromide undergoes a classic  $SN_2$  displacement. Refluxing is mandatory because the adjacent 2-methyl group on the indole ring creates steric bulk,

raising the activation energy required for the N1 attack.

- Validation Checkpoint 2: Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The reaction is complete when the starting material ( $R_f \sim 0.6$ ) is fully consumed and replaced by a more polar, UV-active product spot ( $R_f \sim 0.3$ ).
- Step 3: Quench and Phase Separation
  - Action: Cool the reaction to room temperature. Quench with distilled water to dissolve inorganic salts. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine and dry over anhydrous  $\text{Na}_2\text{SO}_4$ .
  - Validation Checkpoint 3: Phase separation must be sharp. If an emulsion forms, it can be broken by adding additional saturated NaCl (brine), validating that the aqueous layer is fully saturated.
- Step 4: Chromatographic Purification
  - Action: Concentrate the organic layer under reduced pressure. Purify the crude residue via silica gel flash chromatography using a gradient elution (Hexane to Hexane:EtOAc 1:1).
  - Validation Checkpoint 4: Fractions containing the pure product will show a single, distinct spot on TLC. Evaporation yields the purified **2-(2-Methyl-indol-1-yl)-ethanol** as a viscous oil or low-melting solid.

## Analytical Validation System

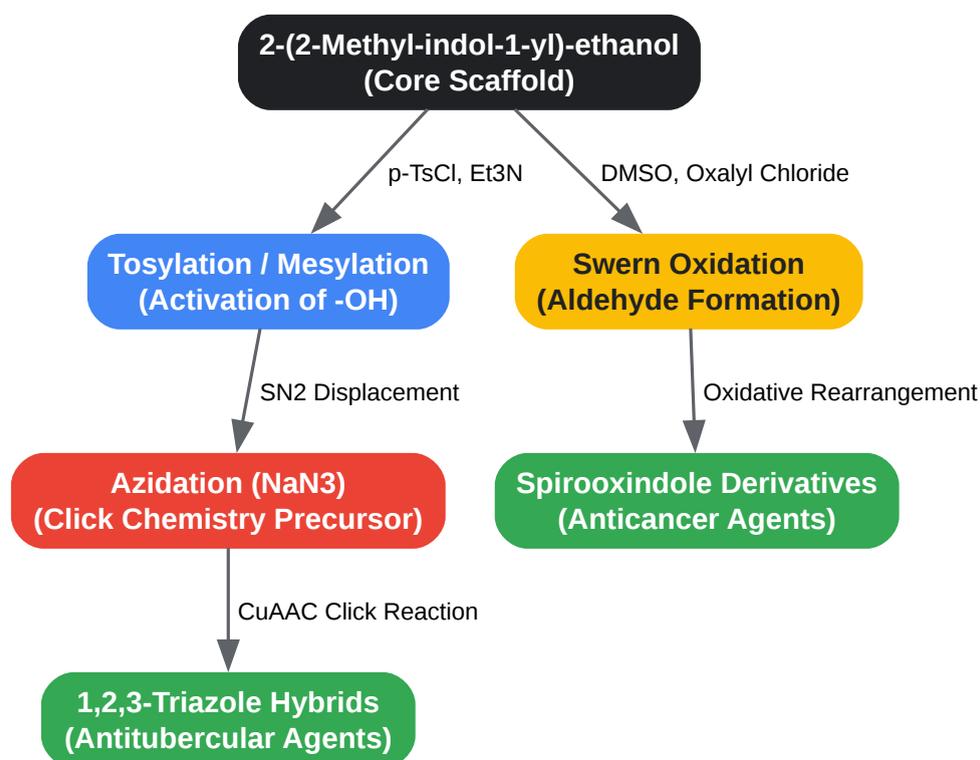
To guarantee scientific integrity and trustworthiness before utilizing the compound in downstream synthesis, the batch must pass a rigorous analytical suite:

- High-Performance Liquid Chromatography (HPLC): Run on a C18 reverse-phase column using a gradient of Water (0.1% TFA) and Acetonitrile. The core indole chromophore ensures strong UV absorbance at 254 nm. A purity of >98% (Area Under Curve) must be validated.
- Liquid Chromatography-Mass Spectrometry (LC-MS): Electrospray ionization (ESI) in positive mode must yield a dominant molecular ion peak at  $m/z$  176.1  $[\text{M}+\text{H}]^+$ .
- Nuclear Magnetic Resonance (NMR) Elucidation:

- $^1\text{H}$  NMR ( $\text{CDCl}_3$ , 400 MHz): The spectrum must show a diagnostic triplet for the N- $\text{CH}_2$  protons (~4.2 ppm) and a triplet for the adjacent O- $\text{CH}_2$  protons (~3.9 ppm). The 2-methyl group will appear as a sharp singlet (~2.4 ppm). The critical self-validation marker is the complete absence of the N-H proton signal (typically >8.0 ppm in unsubstituted indoles), confirming successful N-alkylation.
- $^{13}\text{C}$  NMR ( $\text{CDCl}_3$ , 100 MHz): The aliphatic carbons of the ethanol moiety provide distinct shifts (~45 ppm for N- $\text{CH}_2$ , ~61 ppm for O- $\text{CH}_2$ ), validating the structural framework.

## Downstream Pharmacological Applications

The terminal hydroxyl group of **2-(2-Methyl-indol-1-yl)-ethanol** serves as a highly versatile synthetic handle for drug development professionals.



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Downstream derivatization pathways for **2-(2-Methyl-indol-1-yl)-ethanol**.

- Antitubercular Agents: Conversion of the hydroxyl group to a leaving group (via tosylation) followed by azidation enables CuAAC (Copper-catalyzed Alkyne-Azide Cycloaddition) click

chemistry. This yields 1,2,3-triazole hybrids that exhibit potent activity against Mycobacterium tuberculosis.

- Spirooxindoles in Oncology: Oxidation of the primary alcohol to an aldehyde (e.g., via Swern oxidation) sets the stage for complex oxidative rearrangements. This pathway forms spirooxindoles—privileged, three-dimensional scaffolds heavily utilized in modern anticancer drug discovery .

## References

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